2-Fluoro-5-(trifluoromethoxy)benzonitrile
Overview
Description
2-Fluoro-5-(trifluoromethoxy)benzonitrile: is a chemical compound with the molecular formula C8H3F4NO and a molecular weight of 205.11 g/mol It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a benzonitrile core
Mechanism of Action
- The primary targets of 2-Fluoro-5-(trifluoromethoxy)benzonitrile are not explicitly mentioned in the available literature. However, it belongs to the class of organic compounds known as furoic acids . Further studies would be needed to identify specific molecular targets.
- The compound interacts with its targets through mechanisms that remain to be fully elucidated. Its trifluoromethyl (CF₃) group may play a crucial role in modulating its pharmacological effects .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethoxy)benzonitrile typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 170°C) overnight .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Amines: From the reduction of the nitrile group.
Carboxylic Acids: From the oxidation of the nitrile group.
Scientific Research Applications
2-Fluoro-5-(trifluoromethoxy)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 2-Fluoro-5-methoxybenzonitrile
- 2-Fluoro-5-chlorobenzonitrile
Comparison: 2-Fluoro-5-(trifluoromethoxy)benzonitrile is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which can enhance its chemical stability and reactivity compared to similar compounds. These functional groups can also influence its physical properties, such as solubility and boiling point, making it distinct in its applications .
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLGNKVMGUFLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411038 | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-08-4 | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886498-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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